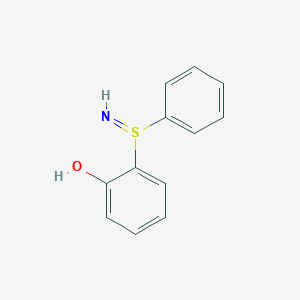

Phenol, 2-(S-phenylsulfinimidoyl)-

Description

Overview of Substituted Phenols in Contemporary Chemical Research

Substituted phenols are a cornerstone of modern chemical research, valued for their versatile applications across human health, agriculture, and material science. nih.gov These aromatic compounds, characterized by a hydroxyl group attached to a benzene (B151609) ring bearing additional substituents, are integral to the structure of essential pharmaceuticals, agrochemicals, and polymers. The specific nature and position of the substituents on the phenolic ring profoundly influence the molecule's physical, chemical, and biological properties. nih.gov

The synthesis of phenols with controlled substitution patterns is a significant focus of organic chemistry. nih.gov Traditional methods like Friedel-Crafts alkylation often suffer from a lack of regioselectivity, leading to mixtures of products. nih.gov To overcome these challenges, researchers have developed numerous advanced strategies. These include:

Palladium-catalyzed processes: Methods for the direct, site-selective synthesis of phenols from aryl halides and even alcohols have been developed, offering cleaner byproducts like water and hydrogen gas. chemistryviews.org

Ipso-hydroxylation: The conversion of readily available arylboronic acids to phenols using oxidizing agents like hydrogen peroxide is a mild, efficient, and green alternative.

Cycloaddition Cascades: Complex phenols can be constructed with high regiochemical control using reactions like the Diels-Alder reaction. nih.gov

Hydroxylation of Aryl Sulfonium (B1226848) Salts: Under mild conditions, aryl sulfonium salts can be converted to a variety of structurally diverse phenols. nih.gov

Beyond synthesis, substituted phenols are investigated for their functional roles. They can act as recyclable organophotoredox catalysts for reactions like iodosulfonylation. Furthermore, many phenolic compounds are recognized as environmental pollutants, and their interaction with biological membranes is an active area of toxicological research.

Significance of Sulfinimidoyl Functionality in Organic Synthesis and Material Science

The sulfinimidoyl group, R-S(O)-R', and its oxidized form, the sulfoximine (B86345) group, R-S(O)(NH)-R', are sulfur-containing functional groups that have garnered substantial interest in organic synthesis and medicinal chemistry. Sulfoximines, in particular, are considered valuable bioisosteres for sulfones and sulfonamides, making them attractive motifs for the design of novel pharmaceuticals and agrochemicals. orgsyn.org Their three-dimensional structure and Lewis basic character also make them useful as chiral auxiliaries, ligands in asymmetric synthesis, and directing groups for C-H functionalization. orgsyn.org

The synthesis of these sulfur-nitrogen functionalities is an area of active development. Key approaches include:

Oxidation and Imidation: The most conventional routes involve the oxidation of sulfilimines or the transfer of a nitrogen group (imidation) to sulfoxides. nih.gov These methods often require a subsequent deprotection step to yield the free NH-sulfoximine. nih.gov

One-Pot Syntheses: More recent advancements have focused on the direct, one-pot synthesis of NH-sulfoximines from sulfides. orgsyn.orgrsc.org These methods utilize reagents like (diacetoxyiodo)benzene (B116549) and an inexpensive nitrogen source, such as ammonium (B1175870) carbamate (B1207046), to achieve both N-transfer and O-transfer in a single, chemoselective process. orgsyn.orgrsc.org Mechanistic studies suggest these reactions may proceed through a highly reactive iodonitrene intermediate. mdpi.com

The development of efficient synthetic routes provides access to a wider array of sulfoximines and related compounds, enabling further exploration of their properties and applications in materials and medicine.

Current Research Landscape and Emerging Trends Pertaining to Phenol (B47542), 2-(S-phenylsulfinimidoyl)-

A thorough search of scientific databases and chemical literature did not yield specific research findings, synthetic procedures, or property data for the chemical compound Phenol, 2-(S-phenylsulfinimidoyl)- .

While research into ortho-substituted phenols and compounds containing the sulfinimidoyl or sulfoximine moiety is active and widespread, this specific combination appears to be an underexplored area of chemical space. The synthesis of such a molecule would likely involve the regioselective functionalization of phenol at the ortho position, a challenge that is the subject of ongoing research. For instance, methods for the ortho-alkylation of phenols using sulfoxides and the ortho-cyanation of phenols have been developed, but direct ortho-sulfinimidoyl or ortho-sulfoximine installation is not commonly reported. rsc.orggoogle.com

Consequently, there are no established research trends, applications, or detailed findings to report for this particular molecule.

Due to the absence of specific research data for Phenol, 2-(S-phenylsulfinimidoyl)- , the generation of interactive data tables with detailed research findings is not possible at this time.

Structure

3D Structure

Properties

CAS No. |

827044-68-8 |

|---|---|

Molecular Formula |

C12H11NOS |

Molecular Weight |

217.29 g/mol |

IUPAC Name |

2-(phenylsulfinimidoyl)phenol |

InChI |

InChI=1S/C12H11NOS/c13-15(10-6-2-1-3-7-10)12-9-5-4-8-11(12)14/h1-9,13-14H |

InChI Key |

AQBFLEYEBOCMND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=N)C2=CC=CC=C2O |

Origin of Product |

United States |

Synthetic Methodologies for Phenol, 2 S Phenylsulfinimidoyl

Strategies for Introducing the Sulfinimidoyl Group onto Phenolic Scaffolds

The introduction of the S-phenylsulfinimidoyl moiety onto a phenolic ring is a critical step in the synthesis of the target molecule. This can be approached through direct modification of the phenol (B47542) or by transforming a pre-existing functional group.

Directly introducing the entire S-phenylsulfinimidoyl group in a single step is challenging. However, a plausible approach involves the reaction of a phenolate (B1203915) with a suitable sulfinimidoylating agent. For instance, a reagent like N-protected phenylsulfinimidoyl chloride could react with a phenol or its corresponding phenoxide. The phenoxide, being a more potent nucleophile, would likely be necessary to facilitate the reaction. This method's success would depend on the availability and reactivity of the appropriate sulfinimidoyl chloride precursor.

Another potential direct approach could involve the reaction of a phenol with a sulfinimidoyl radical precursor, though this is less common and may lack regioselectivity.

A more common and versatile strategy involves a stepwise approach where a simpler sulfur-containing group is first introduced onto the phenolic ring and then elaborated into the desired sulfinimidoyl functionality. A typical sequence could be:

Introduction of a Thioether: A phenylthio group can be introduced onto the phenol ring.

Oxidation to a Sulfoxide (B87167): The resulting thioether can be oxidized to a sulfoxide using a variety of oxidizing agents.

Imination of the Sulfoxide: The sulfoxide can then be iminated to form the sulfoximine (B86345), which is the core of the sulfinimidoyl group.

Recent advancements have described one-pot procedures for the direct conversion of sulfides to free NH-sulfoximines using reagents like (diacetoxyiodo)benzene (B116549) (IBD) and an ammonia (B1221849) source, such as ammonium (B1175870) carbamate (B1207046). nih.gov This method is chemoselective and can be performed on a gram scale. nih.gov Subsequently, the nitrogen of the sulfoximine can be functionalized, for example, through copper-mediated cross-coupling with aryl iodides to yield N-aryl sulfoximines. nih.gov

The following table summarizes potential precursors and their transformation to the sulfinimidoyl group:

| Precursor Group | Transformation | Reagents |

| Thioether (-SPh) | Oxidation & Imination | 1. m-CPBA or H₂O₂ 2. IBD, NH₂CO₂NH₄ |

| Sulfoxide (-S(O)Ph) | Imination | IBD, NH₂CO₂NH₄ |

| Sulfinamide | Oxidation | N-chlorosuccinimide (NCS) nih.gov |

Regioselective Functionalization of the Phenolic Ring

Achieving the desired ortho-substitution on the phenolic ring is paramount for the synthesis of Phenol, 2-(S-phenylsulfinimidoyl)-. The hydroxyl group's directing effect can be harnessed through various strategies.

The hydroxyl group of phenol is a powerful activating group and directs incoming electrophiles to the ortho and para positions. nih.govpressbooks.pubpressbooks.pub While this provides a direct route to functionalization, controlling the regioselectivity to favor the ortho product over the para product can be challenging. chemistrysteps.com The ratio of ortho to para isomers is influenced by reaction conditions such as temperature, solvent, and the nature of the electrophile. nih.gov For instance, in sulfonation of phenol, lower temperatures tend to favor the formation of the ortho-isomer, while higher temperatures favor the para-isomer. nih.gov

Common electrophilic substitution reactions on phenols include halogenation, nitration, and sulfonation. pressbooks.pub To introduce a sulfur-containing group, electrophilic sulfonation is a relevant reaction. However, this typically introduces a sulfonic acid group (-SO₃H), which would then require further modification to arrive at the target sulfinimidoyl group.

To improve ortho-selectivity, blocking the para position with a removable group can be an effective strategy.

Directed ortho metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. researchgate.netacs.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, leading to deprotonation at the adjacent ortho position. nih.govresearchgate.net The resulting aryllithium intermediate can then react with a suitable electrophile.

The hydroxyl group of phenol itself is too acidic and will be deprotonated by the strong bases used in DoM. Therefore, it must first be protected with a suitable directing group. Carbamates, such as N,N-diethylcarbamate, are excellent DMGs. nih.gov The synthetic sequence would involve:

Protection of the phenolic hydroxyl group as a carbamate.

ortho-Lithiation using a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent like TMEDA.

Quenching the aryllithium intermediate with a sulfur electrophile, such as diphenyl disulfide (Ph₂S₂), to introduce the phenylthio group.

Deprotection of the carbamate to reveal the free phenol.

Conversion of the introduced phenylthio group to the S-phenylsulfinimidoyl moiety as described in section 2.1.2.

A simplified representation of the DoM strategy is shown below:

| Step | Description | Key Reagents |

| 1 | Protection of Phenol | Diethylcarbamoyl chloride |

| 2 | Directed ortho-Metalation | sec-BuLi, TMEDA |

| 3 | Electrophilic Quench | Diphenyl disulfide (Ph₂S₂) |

| 4 | Deprotection | Base or acid hydrolysis |

This approach offers excellent control over the regiochemistry, making it a highly attractive route for the synthesis of ortho-substituted phenols. organic-chemistry.org

Stereoselective Synthesis of Phenol, 2-(S-phenylsulfinimidoyl)-

The synthesis of the target compound in an enantiomerically pure form requires a stereoselective method to control the configuration at the sulfur atom of the sulfinimidoyl group. Chiral sulfinyl compounds are valuable as chiral auxiliaries and are found in some pharmaceuticals. acs.orgnih.gov

Several strategies can be employed for the stereoselective synthesis of chiral sulfur compounds:

The Andersen Method: This classic method involves the reaction of a Grignard reagent with a diastereomerically pure sulfinate ester derived from a chiral alcohol, such as (-)-menthol. nih.govacs.org The resulting sulfoxide is formed with high stereoselectivity. This sulfoxide can then be iminated to form the sulfoximine.

Chiral Auxiliaries: The use of chiral auxiliaries attached to the nitrogen of the sulfinamide precursor can direct the stereochemical outcome of subsequent reactions. For example, Ellman's tert-butanesulfinamide is a widely used chiral auxiliary for the synthesis of chiral amines and can be adapted for the synthesis of other chiral sulfur compounds. nih.gov

Asymmetric Oxidation: The enantioselective oxidation of a prochiral sulfide (B99878) to a chiral sulfoxide is a powerful strategy. This can be achieved using chiral oxidizing agents or catalytic systems.

Kinetic Resolution: Racemic mixtures of sulfinyl compounds can sometimes be resolved through kinetic resolution, where one enantiomer reacts faster with a chiral reagent, leaving the other enantiomer in excess.

For the synthesis of Phenol, 2-(S-phenylsulfinimidoyl)-, a likely approach would involve the diastereoselective or enantioselective synthesis of the precursor ortho-(phenylsulfinyl)phenol, followed by a retention of configuration during the imination step. The choice of method will depend on the desired enantiomeric purity and the scalability of the process.

Advanced Synthetic Techniques and Process Intensification

To enhance the efficiency, safety, and scalability of the synthesis of Phenol, 2-(S-phenylsulfinimidoyl)-, modern techniques such as flow chemistry and cascade reactions can be envisioned.

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including superior heat and mass transfer, enhanced safety for hazardous reactions, and the potential for automation and high-throughput optimization. researchgate.netnih.gov

A potential flow process for the synthesis of the target molecule could involve a directed ortho-metalation/sulfenylation sequence. A solution of a protected phenol with a directing group would be pumped and mixed with a strong base (e.g., n-butyllithium) in a microreactor to achieve rapid and controlled ortho-lithiation. This highly reactive intermediate would then be immediately merged with a stream containing a suitable electrophilic sulfur-imido reagent in a second microreactor. The precise control over residence time and temperature in the flow system would minimize side reactions and improve the yield of the desired product. The crude product stream could then be passed through an in-line purification module before the final deprotection step, which could also be performed in a continuous manner.

Table 3: Projected Parameters for a Flow Synthesis Approach

| Parameter | Reactor 1 (Lithiation) | Reactor 2 (Sulfinimidoylation) |

|---|---|---|

| Reactor Type | Micro-packed bed reactor | T-mixer followed by coiled capillary |

| Temperature | -20 °C | -60 °C to 0 °C |

| Residence Time | 10 seconds | 30 seconds |

| Reagent A | Protected Phenol in THF | Lithiated Intermediate |

| Reagent B | n-BuLi in hexanes | Phenylsulfinimidoyl chloride in THF |

| Throughput | 10 mmol/hr | 10 mmol/hr |

This table outlines plausible parameters for a conceptual flow chemistry process based on similar reported setups.

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, and multicomponent reactions (MCRs), which combine three or more starting materials in a one-pot process, are powerful tools for rapidly building molecular complexity. nih.govjocpr.comchemistryforsustainability.org

A hypothetical multicomponent reaction for the synthesis of a complex derivative of Phenol, 2-(S-phenylsulfinimidoyl)- could be designed based on the Ugi or Passerini reactions. For instance, a modified Ugi-Smiles reaction could be envisioned. nih.gov In this scenario, an isocyanide, an aldehyde, an amine, and a phenol bearing a phenylsulfinimidoyl group at the ortho position could be combined. The reaction would proceed through the initial formation of an α-amino amide, which would then undergo an intramolecular Smiles rearrangement, leading to a highly functionalized phenolic structure containing the desired chiral sulfur moiety. This approach would allow for the rapid generation of a library of analogues by simply varying the starting components, which is highly valuable in drug discovery and materials science.

Chemical Reactivity and Mechanistic Investigations of Phenol, 2 S Phenylsulfinimidoyl

Reactivity Profiles of the Sulfinimidoyl Moiety

The sulfinimidoyl group, characterized by a sulfur-nitrogen double bond, is a key determinant of the molecule's reactivity. Its behavior is dictated by the electrophilicity of the sulfur atom and the nucleophilicity and basicity of the nitrogen atom.

Nucleophilic Attack at the Sulfur Center

The sulfur atom in the S-phenylsulfinimidoyl group is electron-deficient and, therefore, susceptible to attack by nucleophiles. This electrophilicity is analogous to that observed in related compounds such as sulfinimidoyl chlorides. scholarscentral.com The general mechanism involves the addition of a nucleophile to the sulfur atom, which can lead to a variety of products depending on the nature of the nucleophile and the reaction conditions.

Table 1: Predicted Outcomes of Nucleophilic Attack on the Sulfur Center

| Nucleophile | Predicted Product Type | Plausible Mechanism |

| Alkoxides (RO⁻) | Alkoxy-λ⁴-sulfane | Nucleophilic addition to the sulfur atom, potentially leading to displacement of a substituent if a suitable leaving group is present. |

| Enolates | α-Sulfinimidoyl ketone | Attack of the enolate carbon on the electrophilic sulfur. |

| Amide Ions (R₂N⁻) | Sulfinamide | Nucleophilic substitution at the sulfur center. |

This table is predictive and based on the reactivity of analogous sulfinimidoyl compounds.

Electrophilic Behavior of the Sulfinimidoyl Nitrogen

The nitrogen atom of the sulfinimidoyl moiety possesses a lone pair of electrons and can exhibit basic and nucleophilic properties. However, its reactivity is influenced by the substituents on the sulfur and nitrogen atoms. In some contexts, particularly after a nucleophilic attack on the sulfur, the nitrogen can become basic enough to participate in subsequent reaction steps, such as abstracting a proton. scholarscentral.com

Furthermore, the nitrogen atom could potentially be attacked by strong electrophiles. This is a common reactivity pattern for amines and related nitrogen-containing functional groups. organic-chemistry.org

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a highly reactive functional group that can undergo deprotonation and various derivatization reactions.

Deprotonation and Reactivity of the Phenoxide Anion

The hydroxyl proton of a phenol (B47542) is acidic and can be removed by a base to form a phenoxide anion. The resulting phenoxide is a potent nucleophile, and its formation significantly enhances the reactivity of the aromatic ring towards electrophiles. The acidity of the phenolic proton in "Phenol, 2-(S-phenylsulfinimidoyl)-" would be influenced by the electronic effects of the ortho-sulfinimidoyl substituent.

The phenoxide anion can participate in a range of reactions, including O-alkylation and O-acylation, and it is a key intermediate in reactions like the Kolbe-Schmidt synthesis.

Selective Derivatization Reactions of the Hydroxyl Group

The phenolic hydroxyl group can be selectively derivatized to alter the compound's properties or to introduce new functional groups. Common derivatization reactions include esterification and etherification. For example, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base would yield the corresponding ester. Acetylation is a frequently used method to protect the hydroxyl group or to reduce its activating effect on the aromatic ring during other transformations. organic-chemistry.org

Reactions Involving the Aromatic Ring System

The aromatic ring of a phenol is highly activated towards electrophilic aromatic substitution (EAS). The hydroxyl group is a strong ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the hydroxyl group.

Given that the sulfinimidoyl group already occupies one of the ortho positions, electrophilic substitution would be directed to the other ortho position (position 6) and the para position (position 4) relative to the hydroxyl group. The steric bulk and electronic nature of the S-phenylsulfinimidoyl group would further influence the regioselectivity of these reactions.

Table 2: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Major Product(s) |

| Nitration | Dilute HNO₃ | 4-Nitro-2-(S-phenylsulfinimidoyl)phenol and 6-Nitro-2-(S-phenylsulfinimidoyl)phenol |

| Halogenation | Br₂ in a non-polar solvent | 4-Bromo-2-(S-phenylsulfinimidoyl)phenol and 6-Bromo-2-(S-phenylsulfinimidoyl)phenol |

| Sulfonation | H₂SO₄ | 4-Hydroxy-3-(S-phenylsulfinimidoyl)benzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 4-Alkyl-2-(S-phenylsulfinimidoyl)phenol |

This table is predictive and based on the general principles of electrophilic aromatic substitution on phenols. scholarscentral.com

Conversely, nucleophilic aromatic substitution on the ring is generally difficult unless activated by strong electron-withdrawing groups. The electronic properties of the sulfinimidoyl group would be a critical factor in determining the feasibility of such reactions.

Electrophilic Aromatic Substitution Reactions on the Phenolic Core

The phenolic core of Phenol, 2-(S-phenylsulfinimidoyl)- is highly susceptible to electrophilic aromatic substitution (EAS), a reactivity endowed by the hydroxyl group. pressbooks.pub The -OH group is a powerful activating substituent, increasing the electron density of the benzene (B151609) ring through its strong positive resonance effect (+R). organicchemistrytutor.compressbooks.pub This effect significantly enhances the nucleophilicity of the ring, particularly at the positions ortho and para to the hydroxyl group. pressbooks.pub

Conversely, the S-phenylsulfinimidoyl group is expected to be deactivating. Structurally similar to sulfoxide (B87167) and sulfone functionalities, the sulfur(IV) center is electron-deficient, exerting an electron-withdrawing influence on the aromatic ring through a negative inductive effect (-I). Such groups typically decrease the ring's reactivity towards electrophiles and direct incoming substituents to the meta position. youtube.com

In Phenol, 2-(S-phenylsulfinimidoyl)-, these two groups are in direct competition. The directing effects are resolved as follows:

Activation and Orientation: The strongly activating, ortho-, para-directing -OH group dominates the orientation of electrophilic attack. organicchemistrytutor.com

Positional Selectivity: The S-phenylsulfinimidoyl group is located at one of the two ortho positions (C2). The activating effect of the -OH group directs incoming electrophiles to positions C4 (para) and C6 (ortho). However, the C6 position is sterically hindered by the bulky adjacent S-phenylsulfinimidoyl group. Furthermore, the electron-withdrawing nature of the sulfinimidoyl group locally reduces the nucleophilicity at the adjacent C6 position.

Common electrophilic substitution reactions are expected to yield the following 4-substituted products as the major isomers.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | Dilute HNO₃ | 4-Nitro-2-(S-phenylsulfinimidoyl)phenol |

| Halogenation (Bromination) | Br₂ in a non-polar solvent (e.g., CCl₄) | 4-Bromo-2-(S-phenylsulfinimidoyl)phenol |

| Sulfonation | Concentrated H₂SO₄ (low temperature) | 4-Hydroxy-3-(S-phenylsulfinimidoyl)benzenesulfonic acid |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on the phenolic core of Phenol, 2-(S-phenylsulfinimidoyl)- is generally not a favored pathway under standard conditions. The SNAr mechanism requires two key features that are absent in the parent molecule: a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho and/or para to that leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). The hydroxyl group is a poor leaving group, and while the sulfinimidoyl group is electron-withdrawing, the ring is not sufficiently activated for nucleophilic attack.

Hypothetical pathways for SNAr on a derivative of this molecule could be envisaged:

Activated Systems: If the molecule were further functionalized, for instance, by converting the hydroxyl group to a better leaving group (e.g., a tosylate) and introducing a strong activating group like a nitro group at the para position, the resulting compound could potentially undergo SNAr.

Benzyne (B1209423) Mechanism: Under forcing conditions with a very strong base (e.g., NaNH₂), a benzyne intermediate could theoretically be formed via an elimination-addition mechanism, but this is an extreme and non-selective pathway.

Sulfur-Phenolate Exchange (SuPhenEx): While not a substitution on the aromatic carbon core, a relevant reaction pathway for related compounds involves nucleophilic attack at the sulfur center. Studies on sulfonimidates (compounds with a similar S(VI) core) have demonstrated a "Sulfur-Phenolate Exchange" reaction, where an external phenolate (B1203915) can act as a nucleophile, attacking the electrophilic sulfur atom and displacing the original phenolic group. wur.nlacs.org This highlights the electrophilic nature of the sulfur center in the sulfinimidoyl moiety.

Elucidation of Reaction Mechanisms for Transformations of Phenol, 2-(S-phenylsulfinimidoyl)-

The mechanisms for the transformation of Phenol, 2-(S-phenylsulfinimidoyl)- can be detailed for the most probable reaction pathways based on established mechanistic principles.

Detailed Mechanistic Pathways and Intermediate Characterization

The mechanism for electrophilic aromatic substitution, such as the bromination to form 4-Bromo-2-(S-phenylsulfinimidoyl)phenol, proceeds via a resonance-stabilized cationic intermediate known as a Wheland intermediate or arenium ion. youtube.com

Mechanism for para-Bromination:

Step 1: Electrophile Formation. The bromine molecule (Br₂) becomes polarized upon approach to the electron-rich phenol ring, creating an electrophilic center (δ⁺) on one bromine atom. For less activated rings, a Lewis acid catalyst would be required, but for phenols, the reaction can often proceed without it. masterorganicchemistry.com

Step 2: Nucleophilic Attack and Formation of the Wheland Intermediate. A pair of π-electrons from the aromatic ring attacks the electrophilic bromine atom. Attack at the C4 (para) position is favored. This step is the rate-determining step of the reaction and temporarily disrupts the ring's aromaticity, forming a carbocationic Wheland intermediate. This intermediate is stabilized by resonance, with the positive charge delocalized over several atoms. The most significant stabilization comes from the lone pairs on the adjacent hydroxyl group.

Step 3: Deprotonation and Restoration of Aromaticity. A weak base in the reaction mixture (e.g., Br⁻ or a solvent molecule) abstracts the proton from the C4 carbon, the site of substitution. The electrons from the C-H bond return to the ring, restoring its aromaticity and yielding the final product, 4-Bromo-2-(S-phenylsulfinimidoyl)phenol.

The key Wheland intermediate is characterized by having an sp³-hybridized carbon atom in the ring and a delocalized positive charge. The stability of this intermediate determines the reaction's rate and regiochemistry. For para-attack on Phenol, 2-(S-phenylsulfinimidoyl)-, the positive charge is delocalized onto the C2, C6, and the oxygen of the hydroxyl group. The resonance structure that places the positive charge on the oxygen atom is particularly stable as all atoms (except hydrogen) have a full octet.

Kinetic and Thermodynamic Aspects of Reaction Progression

Kinetic Aspects: The rate of electrophilic aromatic substitution is governed by the height of the activation energy barrier (Ea) of the rate-determining step, which is the formation of the Wheland intermediate. masterorganicchemistry.com The substituents on the ring have a profound effect on this energy barrier.

Reactivity: The activating -OH group lowers the activation energy compared to benzene, while the deactivating -S(O)Ph=NH group raises it. The net effect is that Phenol, 2-(S-phenylsulfinimidoyl)- is predicted to react more slowly than phenol but significantly faster than nitrobenzene.

Kinetic Control: The preference for para-substitution is a result of kinetic control. The activation energy for the formation of the para-Wheland intermediate is lower than that for the ortho- or meta-intermediates. The ortho-intermediate is destabilized by steric clash between the incoming electrophile and the bulky sulfinimidoyl group. The meta-intermediate does not benefit from direct resonance stabilization from the hydroxyl group's lone pairs.

| Compound | Key Substituent Effects | Predicted Relative Rate |

|---|---|---|

| Phenol | Strongly activating (-OH) | Fastest |

| Phenol, 2-(S-phenylsulfinimidoyl)- | Strongly activating (-OH), weakly deactivating (-S(O)Ph=NH) | Intermediate |

| 4-Nitrophenol | Strongly activating (-OH), strongly deactivating (-NO₂) | Slow |

| Nitrobenzene | Strongly deactivating (-NO₂) | Slowest |

Thermodynamic Aspects: Electrophilic aromatic substitution reactions are typically exothermic, meaning the products are thermodynamically more stable than the reactants. In terms of isomeric products, the para-substituted isomer is generally the most thermodynamically stable product when compared to the ortho isomer. This is due to the minimization of steric repulsion between the substituents, which is particularly relevant in this case given the bulk of the S-phenylsulfinimidoyl group. While the reaction is under kinetic control, the kinetically favored product (para) also happens to be the thermodynamically favored one. The reaction profile would show the para-pathway having the lowest activation energy peak, leading to the most stable product.

Theoretical and Computational Studies of Phenol, 2 S Phenylsulfinimidoyl

Electronic Structure and Molecular Orbital Analysis

The electronic characteristics of a molecule are fundamental to understanding its reactivity. For Phenol (B47542), 2-(S-phenylsulfinimidoyl)-, the interplay between the electron-donating hydroxyl group and the likely electron-withdrawing S-phenylsulfinimidoyl group on the aromatic ring governs its electronic landscape.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. semanticscholar.org In substituted phenols, the HOMO is typically localized on the phenol ring and the oxygen atom of the hydroxyl group, reflecting the electron-donating nature of this substituent. The LUMO, conversely, is generally distributed over the aromatic system.

For Phenol, 2-(S-phenylsulfinimidoyl)-, it is anticipated that the HOMO will have significant contributions from the π-system of the phenol ring and the lone pairs of the hydroxyl oxygen. The S-phenylsulfinimidoyl group, particularly with its sulfur-nitrogen bond, is expected to influence the LUMO. The presence of the sulfur atom could lead to a lower energy LUMO compared to phenol itself, indicating a greater electron-accepting capability.

Table 1: Predicted Frontier Molecular Orbital Energies for Phenol, 2-(S-phenylsulfinimidoyl)- and Related Compounds (Hypothetical Values)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Phenol | -8.50 | -1.20 | 7.30 |

| 2-Chlorophenol researchgate.net | -8.72 | -1.45 | 7.27 |

| 2-Aminophenol researchgate.net | -7.98 | -1.05 | 6.93 |

| 2-Nitrophenol researchgate.net | -9.35 | -2.50 | 6.85 |

| Phenol, 2-(S-phenylsulfinimidoyl)- (Predicted) | -8.90 | -1.80 | 7.10 |

Note: The values for Phenol, 2-(S-phenylsulfinimidoyl)- are hypothetical and extrapolated from trends observed in other ortho-substituted phenols.

Frontier Molecular Orbital (FMO) theory provides a framework for predicting the reactivity of molecules. semanticscholar.org The energy and localization of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack.

Electrophilic Attack: The regions of the molecule with the highest HOMO density are most susceptible to electrophilic attack. For Phenol, 2-(S-phenylsulfinimidoyl)-, this is predicted to be the ortho and para positions of the phenol ring relative to the hydroxyl group, which are activated by its electron-donating character.

Nucleophilic Attack: The areas with the highest LUMO density are prone to nucleophilic attack. The sulfur atom in the S-phenylsulfinimidoyl group is a potential site for nucleophilic attack, a characteristic seen in related sulfur-containing compounds. researchgate.net

The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity, while a smaller gap indicates a more reactive species. The predicted HOMO-LUMO gap for Phenol, 2-(S-phenylsulfinimidoyl)- suggests it is a relatively stable molecule, but more reactive than phenol itself due to the influence of the sulfinimidoyl substituent.

Prediction of Chemical Reactivity and Associated Descriptors

Quantum chemical calculations can provide a suite of descriptors that quantify the chemical reactivity of a molecule. These descriptors offer a more nuanced understanding of reactivity than FMO analysis alone.

Electrophilicity (ω) and nucleophilicity (N) indices quantify a molecule's ability to accept or donate electrons, respectively. These parameters are calculated from the HOMO and LUMO energies.

Based on studies of substituted phenols, the introduction of an electron-withdrawing group tends to increase the electrophilicity index and decrease the nucleophilicity index. researchgate.netnih.gov The S-phenylsulfinimidoyl group is expected to act as an electron-withdrawing group, thus influencing these indices.

Table 2: Predicted Reactivity Descriptors for Phenol, 2-(S-phenylsulfinimidoyl)- (Hypothetical Values)

| Compound | Electronegativity (χ) | Chemical Potential (μ) | Global Electrophilicity Index (ω) | Global Nucleophilicity Index (N) |

| Phenol | 3.65 | -4.85 | 1.38 | 2.85 |

| 2-Nitrophenol semanticscholar.org | 4.75 | -5.93 | 3.32 | 2.15 |

| Phenol, 2-(S-phenylsulfinimidoyl)- (Predicted) | 4.25 | -5.35 | 2.01 | 2.50 |

Note: The values for Phenol, 2-(S-phenylsulfinimidoyl)- are hypothetical and based on the expected electronic effect of the sulfinimidoyl group.

Chemical hardness (η) and softness (S) are related to the HOMO-LUMO gap and describe the resistance of a molecule to changes in its electron distribution. nih.gov Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

The principle of maximum hardness suggests that molecules tend to arrange their electronic structure to be as hard as possible. The predicted hardness for Phenol, 2-(S-phenylsulfinimidoyl)- would be intermediate among substituted phenols, reflecting a balance between the hard phenolic backbone and the potentially softer sulfinimidoyl substituent.

Table 3: Predicted Hardness and Softness for Phenol, 2-(S-phenylsulfinimidoyl)- (Hypothetical Values)

| Compound | Global Hardness (η) | Global Softness (S) |

| Phenol | 3.65 | 0.27 |

| 2-Nitrophenol semanticscholar.org | 3.43 | 0.29 |

| Phenol, 2-(S-phenylsulfinimidoyl)- (Predicted) | 3.55 | 0.28 |

Note: The values for Phenol, 2-(S-phenylsulfinimidoyl)- are hypothetical estimates.

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational modeling can be employed to investigate the mechanisms and energetics of chemical reactions involving Phenol, 2-(S-phenylsulfinimidoyl)-. researchgate.netcmu.edu This involves mapping the potential energy surface for a given reaction to identify transition states and intermediates.

For Phenol, 2-(S-phenylsulfinimidoyl)-, several reaction pathways could be of interest for computational modeling:

Electrophilic Aromatic Substitution: Modeling the reaction with various electrophiles would likely confirm that substitution occurs preferentially at the positions activated by the hydroxyl group. The energy barriers for substitution at different positions could be calculated to predict the regioselectivity.

Reactions at the Sulfinimidoyl Group: The S-phenylsulfinimidoyl group itself presents opportunities for reactions. Computational studies on related systems have explored nucleophilic additions to the sulfurdiimide core. researchgate.net A similar approach could be used to model the addition of nucleophiles to the sulfur atom of Phenol, 2-(S-phenylsulfinimidoyl)-, providing insights into the feasibility and stereochemistry of such transformations.

Radical Scavenging Activity: Phenols are known antioxidants, and the ability of Phenol, 2-(S-phenylsulfinimidoyl)- to donate a hydrogen atom from its hydroxyl group to a radical species could be modeled. mdpi.com Such calculations would involve determining the O-H bond dissociation enthalpy (BDE), a key parameter in assessing antioxidant activity. The electron-withdrawing nature of the ortho-substituent would likely influence this BDE. mdpi.com

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

No published research could be located that has performed Density Functional Theory (DFT) calculations on Phenol, 2-(S-phenylsulfinimidoyl)- to determine reaction energetics or to identify transition states for any of its potential chemical reactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

A thorough literature search did not yield any studies that have utilized Molecular Dynamics (MD) simulations to analyze the dynamic behavior of Phenol, 2-(S-phenylsulfinimidoyl)- in any solvent or biological environment.

Conformational Analysis and Stereochemical Predictions

Potential Energy Surface Scans for Conformational Isomers

There are no available studies that have conducted potential energy surface scans to identify and characterize the conformational isomers of Phenol, 2-(S-phenylsulfinimidoyl)-.

Chiroptical Property Calculations and Spectral Predictions

No computational studies predicting the chiroptical properties, such as electronic circular dichroism (ECD) or vibrational circular dichroism (VCD), of Phenol, 2-(S-phenylsulfinimidoyl)- have been published. Consequently, no predicted spectra are available.

Advanced Spectroscopic Characterization and Analytical Techniques for Phenol, 2 S Phenylsulfinimidoyl

Mass Spectrometry (MS) for Precise Structural Elucidation

Mass spectrometry (MS) is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. nih.gov This information is critical for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis. taylorandfrancis.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise mass of a molecule with a high degree of accuracy. This capability allows for the calculation of the elemental formula of the compound, a crucial step in its identification. nih.gov For Phenol (B47542), 2-(S-phenylsulfinimidoyl)-, with a chemical formula of C₁₂H₁₁NOS, the theoretical exact mass can be calculated. HRMS analysis of this compound would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ with a measured m/z value that closely matches the theoretical calculation, typically within a few parts per million (ppm). This level of precision helps to distinguish it from other isobaric compounds, which have the same nominal mass but different elemental compositions. nih.gov

Table 1: Theoretical Mass Data for Phenol, 2-(S-phenylsulfinimidoyl)-

| Ion Species | Chemical Formula | Theoretical Exact Mass (m/z) |

| [M]⁺ | C₁₂H₁₁NOS⁺ | 217.0561 |

| [M+H]⁺ | C₁₂H₁₂NOS⁺ | 218.0639 |

| [M+Na]⁺ | C₁₂H₁₁NNaOS⁺ | 240.0459 |

This interactive table allows users to see the theoretical exact mass for different common ion species of the target compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions are subjected to fragmentation, and the resulting fragment ions are then analyzed. mdpi.com This process, often involving collision-induced dissociation (CID), provides valuable information about the structural connectivity of the molecule. researchgate.net The fragmentation pattern of Phenol, 2-(S-phenylsulfinimidoyl)- would reveal characteristic losses of specific functional groups.

For phenolic compounds in general, common fragmentation pathways include the loss of carbon monoxide (CO) (M-28) and a formyl radical (HCO•) (M-29). libretexts.org In the case of Phenol, 2-(S-phenylsulfinimidoyl)-, one would anticipate observing fragments corresponding to the cleavage of the C-S and S-N bonds. The analysis of these fragmentation patterns allows for the piecing together of the molecule's structure. youtube.com The generation of a spectral tree through multi-stage mass spectrometry (MSⁿ) can further aid in the detailed structural elucidation by systematically breaking down the molecule and analyzing the resulting fragments. nih.gov

Table 2: Predicted Fragmentation Data for Phenol, 2-(S-phenylsulfinimidoyl)-

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

| 218.0639 | 125.0238 | C₆H₅N | [C₆H₇OS]⁺ |

| 218.0639 | 94.0419 | C₆H₅SNO | [C₆H₆O]⁺ |

| 218.0639 | 77.0391 | C₅H₅NOS | [C₆H₅]⁺ |

This interactive table presents predicted fragmentation data, which can be compared against experimental MS/MS results to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. rsc.org It is a cornerstone for the definitive structural assignment of organic molecules. nih.gov

Proton NMR (¹H NMR) for Proton Environments and Coupling

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. docbrown.info In the ¹H NMR spectrum of Phenol, 2-(S-phenylsulfinimidoyl)-, distinct signals would be expected for the hydroxyl proton, the aromatic protons on both phenyl rings, and any other protons present.

The chemical shift (δ) of the hydroxyl proton can vary but is typically found in the range of 4-7 ppm for phenols. libretexts.org The aromatic protons would appear in the downfield region, generally between 6.5 and 8.0 ppm. The splitting patterns of these aromatic signals, governed by spin-spin coupling, would provide information about the substitution pattern on the benzene (B151609) rings. For instance, the protons on the phenolic ring would exhibit a coupling pattern indicative of a 1,2-disubstituted benzene.

Carbon NMR (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. docbrown.info Each unique carbon atom in Phenol, 2-(S-phenylsulfinimidoyl)- would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of its attached atoms.

The carbon attached to the hydroxyl group (C-OH) would resonate at a specific downfield chemical shift. The other aromatic carbons would also have characteristic chemical shifts, which can be predicted and compared to experimental data to confirm the structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Phenol, 2-(S-phenylsulfinimidoyl)-

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-OH | ~5.0-7.0 | - |

| C1 | - | ~155-160 |

| C2 | - | ~115-120 |

| Aromatic CH (Phenol Ring) | ~6.8-7.5 | ~115-135 |

| Aromatic CH (Phenylsulfinimidoyl Ring) | ~7.2-7.8 | ~125-135 |

| Quaternary C (Phenylsulfinimidoyl Ring) | - | ~140-145 |

This interactive table provides predicted NMR chemical shift ranges. Actual experimental values may vary depending on the solvent and other experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering a more detailed and unambiguous structural assignment. science.govstudylib.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu In the COSY spectrum of Phenol, 2-(S-phenylsulfinimidoyl)-, cross-peaks would be observed between adjacent aromatic protons, helping to assign the signals within each phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. youtube.com This is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, HMBC correlations would be expected between the protons on one ring and the carbons of the other ring, confirming the C-S bond linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are bonded. This provides information about the three-dimensional structure and conformation of the molecule. harvard.edu

By combining the information from these advanced spectroscopic techniques, a complete and confident structural elucidation of Phenol, 2-(S-phenylsulfinimidoyl)- can be achieved.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a critical tool for the identification of functional groups within a molecule. By analyzing the interaction of infrared radiation or laser light with the sample, a unique vibrational spectrum is obtained, which serves as a molecular fingerprint. For Phenol, 2-(S-phenylsulfinimidoyl)-, this technique allows for the confirmation of key structural features, including the hydroxyl group, the aromatic rings, and the sulfinimidoyl moiety.

Infrared (IR) Spectroscopy for Characteristic Absorption Bands

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different functional groups. okstate.edu For Phenol, 2-(S-phenylsulfinimidoyl)-, the IR spectrum is expected to display a series of characteristic bands that confirm its structure.

The presence of the phenolic hydroxyl (-OH) group gives rise to a distinct, broad absorption band in the region of 3500-3200 cm⁻¹. docbrown.infolibretexts.org The broadening of this peak is a result of intermolecular hydrogen bonding. docbrown.info Another key vibration associated with the phenol group is the C-O stretching, which typically appears in the 1260-1180 cm⁻¹ range. docbrown.infolibretexts.org

The aromatic nature of the two phenyl rings is confirmed by several absorptions. The C-H stretching vibrations of the aromatic rings are expected to appear above 3000 cm⁻¹ (typically around 3100-3000 cm⁻¹). okstate.edu The characteristic C=C stretching vibrations within the aromatic rings produce a series of sharp bands in the 1600-1450 cm⁻¹ region. docbrown.infoijaemr.com

The sulfinimidoyl group (S=N-S) also contributes to the IR spectrum. The S=N double bond stretching is anticipated to absorb in the 1130-1070 cm⁻¹ region, while the S-C stretching vibration would likely be observed in the 700-600 cm⁻¹ range. The precise location of these bands can be influenced by the electronic environment and coupling with other vibrations in the molecule.

Table 1: Predicted Infrared (IR) Absorption Bands for Phenol, 2-(S-phenylsulfinimidoyl)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic -OH | O-H Stretch (Hydrogen Bonded) | 3500 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C | C=C Ring Stretch | 1600 - 1450 | Medium to Strong |

| Phenol C-O | C-O Stretch | 1260 - 1180 | Strong |

| Sulfinimidoyl S=N | S=N Stretch | 1130 - 1070 | Medium |

| Phenyl S-C | S-C Stretch | 700 - 600 | Medium |

| Aromatic C-H | Out-of-Plane Bend | 900 - 675 | Strong |

This table is based on established group frequencies for similar structural motifs.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, usually from a laser. researchgate.net While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations.

For Phenol, 2-(S-phenylsulfinimidoyl)-, Raman spectroscopy would be highly useful for characterizing the vibrations of the aromatic rings and the sulfur-containing functional group. The symmetric C=C stretching vibrations of the phenyl rings, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum in the 1600-1580 cm⁻¹ region. The S-phenyl (S-C) and S=N stretching vibrations are also expected to be Raman active, providing further structural confirmation. The combination of both IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule. researchgate.net

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for the separation, purification, and quantification of Phenol, 2-(S-phenylsulfinimidoyl)- from reaction mixtures or for assessing its purity. mdpi.com The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of non-volatile or thermally labile compounds like many phenol derivatives. osha.govactascientific.com For Phenol, 2-(S-phenylsulfinimidoyl)-, a reversed-phase HPLC (RP-HPLC) method would be the most suitable approach for purity assessment and quantitative analysis. lcms.cz

In a typical RP-HPLC setup, a non-polar stationary phase, such as C18 or a pentafluorophenyl (PFP) phase, is used with a polar mobile phase. sielc.commdpi.comnih.gov The PFP phase can offer unique selectivity for aromatic and halogenated compounds. lcms.czmdpi.com The mobile phase often consists of a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), run in either isocratic or gradient elution mode. sielc.comsigmaaldrich.com Detection is commonly achieved using a UV-Vis or photodiode array (PDA) detector, as the phenyl rings and the sulfinimidoyl group are expected to have strong chromophores. actascientific.commdpi.com This allows for sensitive detection and quantification.

Table 2: Illustrative HPLC Method Parameters for Phenol, 2-(S-phenylsulfinimidoyl)- Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 or PFP (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV/PDA at a suitable wavelength (e.g., 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. nih.gov For direct analysis of Phenol, 2-(S-phenylsulfinimidoyl)-, its relatively high molecular weight and polarity may pose challenges, potentially requiring high elution temperatures which could lead to degradation. chromforum.org

However, GC is highly valuable for analyzing more volatile byproducts or starting materials from its synthesis. For the analysis of the target compound itself, a derivatization step is often employed to increase its volatility and thermal stability. nih.govnih.gov Silylation is a common derivatization technique for phenols, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov This reduces the compound's polarity and makes it more amenable to GC analysis. The resulting derivative can then be separated on a capillary column (e.g., DB-5 or DB-17) and detected with a flame ionization detector (FID) or a mass spectrometer (MS). researchgate.netchromforum.org

Hyphenated Analytical Approaches for Comprehensive Analysis

To achieve a comprehensive analysis, chromatographic separation techniques are often coupled with spectroscopic detection methods. chromatographytoday.com These "hyphenated techniques" provide both separation of complex mixtures and detailed structural information about the individual components. ijarnd.comsaapjournals.org

For Phenol, 2-(S-phenylsulfinimidoyl)-, the most powerful hyphenated techniques would be Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS: This technique combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. ijarnd.comsaapjournals.org As the compound elutes from the HPLC column, it is ionized (e.g., by electrospray ionization - ESI) and the mass-to-charge ratio of the resulting ions is determined. This provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), detailed structural information can be obtained. saapjournals.org LC-MS is particularly useful for confirming the identity of the main product and any non-volatile impurities. lcms.cz

GC-MS: This is the gold standard for the analysis of volatile and semi-volatile compounds. nih.gov After separation on the GC column, the eluted compounds enter the mass spectrometer, where they are typically ionized by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for unambiguous identification by comparison to spectral libraries. nemi.govresearchgate.net For Phenol, 2-(S-phenylsulfinimidoyl)-, GC-MS analysis of its silylated derivative would provide definitive structural confirmation.

Other hyphenated techniques like LC-NMR and LC-IR have also been developed, offering direct structural elucidation of separated components without the need for isolation. chromatographytoday.comijarnd.com These advanced methods can provide a wealth of structural data for complex molecules.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

Liquid chromatography coupled with mass spectrometry (LC-MS) is a primary technique for the analysis of non-volatile or thermally fragile compounds like phenols. saspublishers.comresearchgate.net For Phenol, 2-(S-phenylsulfinimidoyl)- , an LC-MS/MS method would be developed to separate it from potential impurities and then fragment the molecule to confirm its identity.

Chromatographic Separation: A reversed-phase High-Performance Liquid Chromatography (HPLC) system would likely be employed. The choice of column, such as a C18 or a Phenyl-Hexyl column, would depend on the polarity of the molecule. docbrown.info A gradient elution using a mobile phase consisting of acidified water (e.g., with formic acid) and an organic solvent like acetonitrile or methanol would be optimized to achieve a sharp, well-defined chromatographic peak. docbrown.info

Mass Spectrometric Detection and Fragmentation: Electrospray ionization (ESI) would be the most probable ionization technique, operated in either positive or negative ion mode. ncsu.edu In positive mode, the molecule would be detected as the protonated molecular ion [M+H]⁺. In negative mode, it would be detected as the deprotonated ion [M-H]⁻, which is common for phenolic compounds. docbrown.info

Tandem mass spectrometry (MS/MS) would be crucial for structural confirmation. The molecular ion would be isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. ncsu.edu While specific fragments for Phenol, 2-(S-phenylsulfinimidoyl)- are not documented, theoretical fragmentation pathways can be proposed based on its structure:

Cleavage of the Sulfinimidoyl Group: A primary fragmentation would likely involve the cleavage of the sulfur-nitrogen or sulfur-phenyl bonds.

Loss of Phenyl Group: Loss of the S-phenyl group (C₆H₅) would result in a significant fragment ion.

Phenolic Ring Fragmentation: The underlying phenol structure would produce characteristic fragments, similar to those seen in the mass spectrum of phenol itself, such as the loss of carbon monoxide (CO). researchgate.net

The table below illustrates the type of data that would be collected in a hypothetical LC-MS/MS analysis. Note: These values are purely illustrative and not based on experimental data.

| Parameter | Illustrative Value | Purpose |

| Chromatography Column | C18, 2.1 x 100 mm, 1.8 µm | Separation of the analyte from the matrix. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Elution of the compound from the column. |

| Flow Rate | 0.3 mL/min | Controls retention time and peak shape. |

| Ionization Mode | ESI Positive / Negative | Generation of gas-phase ions for MS analysis. |

| Precursor Ion (m/z) | [M+H]⁺ or [M-H]⁻ | Represents the mass of the intact molecule. |

| Product Ions (m/z) | Illustrative: [M-C₆H₅SNH]⁺, etc. | Structural fragments used for identification. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds. nih.gov Direct analysis of Phenol, 2-(S-phenylsulfinimidoyl)- by GC-MS would be challenging due to its polarity (from the phenol -OH group) and relatively high molecular weight, which could lead to poor chromatographic performance and thermal degradation in the injector or column. actascientific.com

Derivatization: To overcome these limitations, a derivatization step would be necessary. actascientific.comyoutube.com The active hydrogen of the phenolic hydroxyl group would be replaced with a less polar, more thermally stable group. A common method is silylation, using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the -OH group to a -O-Si(CH₃)₃ (trimethylsilyl) ether. youtube.com This process increases volatility and thermal stability, making the compound suitable for GC analysis. youtube.com

GC-MS Analysis: The derivatized compound would be injected into the GC, where it would be separated on a low-polarity capillary column (e.g., a 5% diphenyl / 95% dimethylpolysiloxane phase). nih.gov The mass spectrometer, typically operating in electron ionization (EI) mode, would then fragment the molecule. The resulting mass spectrum would show a molecular ion peak corresponding to the silylated derivative, along with a fragmentation pattern influenced by both the original molecule and the derivatizing group. nih.gov Analysis of these fragments would help confirm the structure.

The following table outlines the type of parameters for a hypothetical GC-MS analysis. Note: These values are illustrative and not based on experimental data.

| Parameter | Illustrative Value | Purpose |

| Derivatization Reagent | MSTFA | Increases volatility and thermal stability. youtube.com |

| GC Column | HP-5MS (30 m x 0.25 mm) | Separation of the derivatized analyte. nih.gov |

| Oven Program | 100°C to 280°C at 15°C/min | Elution of the analyte based on boiling point. nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standardized fragmentation for library matching. |

| Key Fragment Ions | Illustrative: [M-CH₃]⁺, ions from S-N cleavage | Provides a fingerprint for structural elucidation. |

Integrated Systems (e.g., HPLC-SPE-NMR-TOF-MS) for Online Characterization

For complete and unambiguous structure elucidation of a novel compound without authentic reference standards, highly integrated analytical systems are invaluable. nih.gov An HPLC-SPE-NMR-TOF-MS system combines the separation power of HPLC with the definitive structural information from Nuclear Magnetic Resonance (NMR) and the sensitive, accurate mass data from Time-of-Flight Mass Spectrometry (TOF-MS). dphen1.com

Workflow:

HPLC Separation: The sample mixture is first separated by the HPLC component.

MS Detection: A portion of the eluent is directed to a TOF-MS detector, which provides high-resolution mass data, allowing for the determination of the elemental composition of the parent molecule and its fragments.

SPE Trapping: When the peak of interest (corresponding to Phenol, 2-(S-phenylsulfinimidoyl)- ) elutes from the column, it is automatically trapped on a small solid-phase extraction (SPE) cartridge. This step serves to concentrate the analyte.

Solvent Exchange and NMR Analysis: The HPLC solvent is washed from the SPE cartridge and replaced with a deuterated solvent suitable for NMR (e.g., acetonitrile-d₃). The concentrated analyte is then eluted from the cartridge directly into an NMR flow cell for analysis (¹H, ¹³C, and 2D-NMR experiments), providing detailed information about the chemical environment of each atom and their connectivity.

This integrated approach allows for the collection of orthogonal datasets (retention time, accurate mass, fragmentation pattern, and NMR spectra) from a single chromatographic run, which is the gold standard for identifying and characterizing unknown compounds in complex mixtures. dphen1.com

Derivatives and Analogues of Phenol, 2 S Phenylsulfinimidoyl

Systematic Design Principles for Structural Analogues

The rational design of analogues of "Phenol, 2-(S-phenylsulfinimidoyl)-" involves strategic modifications to its key structural components: the phenolic moiety and the S-phenylsulfinimidoyl group. These alterations are guided by established principles of medicinal chemistry to enhance desired properties while minimizing potential liabilities.

Modifications of the Phenolic Moiety

The phenolic ring is a prime target for structural variation. Introducing substituents onto the ring can significantly impact the compound's electronic and steric properties. For instance, electron-donating groups, such as alkyl or alkoxy groups, can increase the electron density of the ring, potentially influencing its interaction with biological targets. Conversely, electron-withdrawing groups, like halogens or nitro groups, can decrease the ring's electron density.

Variations of the S-Phenylsulfinimidoyl Moiety

The S-phenylsulfinimidoyl moiety offers another avenue for structural diversification. The phenyl group attached to the sulfur atom can be replaced with other aryl or alkyl groups to probe the impact of steric bulk and electronic effects on the compound's activity. For instance, substituting the phenyl group with a different aromatic ring system or an alkyl chain can alter the molecule's lipophilicity and binding interactions. mdpi.com

The imino substituent on the sulfinimidoyl group is also a key point for modification. Varying the substituent on the nitrogen atom can influence the electronic nature and steric environment around the sulfur center. Chiral sulfinyl compounds, a class to which "Phenol, 2-(S-phenylsulfinimidoyl)-" belongs, are crucial in asymmetric synthesis, acting as versatile auxiliaries, ligands, and catalysts. acs.org The stereochemistry at the sulfur atom is a critical determinant of their chemical and biological properties. acs.org

Synthesis and Characterization of Novel Functionalized Analogues

The synthesis of novel functionalized analogues of "Phenol, 2-(S-phenylsulfinimidoyl)-" often involves multi-step reaction sequences. A common strategy is the condensation of a substituted phenol (B47542) with a suitable sulfinylating agent. For instance, the reaction of a phenol with a sulfinyl chloride in the presence of a base can yield the desired sulfinimidoyl derivative. The specific reaction conditions, such as solvent, temperature, and the nature of the base, can be optimized to maximize the yield and purity of the product.

The characterization of these newly synthesized compounds is crucial to confirm their structure and purity. A combination of spectroscopic techniques is typically employed for this purpose.

| Spectroscopic Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon and proton framework of the molecule, including the connectivity of atoms and the stereochemistry. 1H and 13C NMR are standard methods. nih.gov |

| Infrared (IR) Spectroscopy | Used to identify the presence of specific functional groups, such as the phenolic -OH, the S=N bond, and the S=O bond, based on their characteristic absorption frequencies. nih.gov |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). orgsyn.org |

| Elemental Analysis | Confirms the elemental composition (C, H, N, S) of the synthesized compound. nih.gov |

For chiral compounds, techniques such as X-ray crystallography may be used to determine the absolute configuration of the stereogenic centers.

Stereoisomeric Investigations of Related Sulfinimidoyl Compounds

The sulfinimidoyl group contains a stereogenic sulfur atom, which gives rise to the possibility of stereoisomers (enantiomers and diastereomers). The spatial arrangement of the substituents around the sulfur atom can have a significant impact on the biological activity and chemical reactivity of the molecule. Therefore, the investigation of stereoisomers is a critical aspect of the study of sulfinimidoyl compounds. acs.org

The number of possible stereoisomers for a given molecule can be determined by the number of chiral centers it contains, following the 2n rule, where 'n' is the number of chiral centers. youtube.com For compounds with a single chiral center, a pair of enantiomers exists. For molecules with multiple chiral centers, diastereomers are also possible. youtube.com

The separation of stereoisomers is often achieved using chiral chromatography techniques. The individual stereoisomers can then be characterized to determine their absolute configuration and to evaluate their distinct properties. The stereochemical outcome of reactions involving sulfinimidoyl compounds is often a key focus of research, as controlling the stereoselectivity is crucial for the synthesis of enantiomerically pure products. acs.org

Structure-Reactivity Relationship (SPR) Studies within the Series of Derivatives

Structure-Reactivity Relationship (SPR) studies aim to establish a correlation between the chemical structure of a series of related compounds and their reactivity in a particular chemical transformation or biological assay. By systematically varying the structure of the parent compound, "Phenol, 2-(S-phenylsulfinimidoyl)-", and measuring the resulting changes in reactivity, researchers can gain insights into the factors that govern its chemical behavior.

For example, studies on other phenolic derivatives have shown that the electronic properties of substituents on the aromatic ring can significantly influence their antioxidant activity. mdpi.com Similarly, the steric and electronic properties of substituents on the sulfinimidoyl moiety can affect the reactivity of the sulfur center. mdpi.comelsevierpure.com

These studies often involve quantitative analysis, where the reactivity of each derivative is measured and correlated with various physicochemical parameters, such as Hammett constants (for electronic effects) and Taft steric parameters. The insights gained from SPR studies are invaluable for the rational design of new analogues with optimized properties for specific applications.

Coordination Chemistry and Ligand Properties of Phenol, 2 S Phenylsulfinimidoyl

Ligand Design Considerations and Chelation Potential

Information not available in the public domain.

Synthesis of Metal Complexes Utilizing Phenol (B47542), 2-(S-phenylsulfinimidoyl)- as a Ligand

Information not available in the public domain.

Reaction Conditions and Stoichiometry for Complex Formation

Information not available in the public domain.

Isolation and Purification of Metal-Ligand Adducts

Information not available in the public domain.

Investigation of Coordination Modes and Geometries in Metal Complexes

Information not available in the public domain.

Analysis of Monodentate, Bidentate, and Polydentate Coordination

Information not available in the public domain.

Characterization of Octahedral, Square Planar, and Other Coordination Geometries

Information not available in the public domain.

Electronic Properties and Bonding in Metal Complexes

A complete understanding of the electronic properties and bonding in metal complexes of "Phenol, 2-(S-phenylsulfinimidoyl)-" would necessitate experimental data that is currently unavailable. The following sections outline the theoretical frameworks that would be applied should such data become available.

Application of Ligand Field Theory and Crystal Field Theory

Ligand Field Theory (LFT) and Crystal Field Theory (CFT) are fundamental models used to describe the electronic structure and properties of transition metal complexes. uwimona.edu.jmwikipedia.orgwikipedia.org CFT provides a basic electrostatic model to explain the splitting of d-orbitals in a metal ion as it is approached by ligands. wikipedia.orguni-siegen.delibretexts.org The energy difference between the split d-orbitals is a critical parameter that influences the complex's color, magnetic properties, and stability. wikipedia.org

LFT builds upon CFT by incorporating the covalent nature of metal-ligand bonds using molecular orbital theory. uwimona.edu.jmwikipedia.orgpurdue.edu The application of LFT would allow for a more detailed description of the bonding, including sigma (σ) and pi (π) interactions between the metal center and the "Phenol, 2-(S-phenylsulfinimidoyl)-" ligand. wikipedia.org The specific nature of the sulfinimidoyl group and the phenol moiety would determine the ligand's field strength and its position in the spectrochemical series, which ranks ligands based on their ability to cause d-orbital splitting. uwimona.edu.jm However, without experimental data, any application of these theories remains purely speculative.

Spectroscopic Signatures of Metal-Ligand Interactions (e.g., UV-Vis, EPR, XAS)

Spectroscopic techniques are indispensable for characterizing metal-ligand interactions.

UV-Visible (UV-Vis) Spectroscopy: This technique probes electronic transitions between different energy levels within the complex. libretexts.org For a metal complex of "Phenol, 2-(S-phenylsulfinimidoyl)-", the UV-Vis spectrum would be expected to show bands corresponding to d-d transitions within the metal center and charge-transfer bands (ligand-to-metal or metal-to-ligand). libretexts.orgresearchgate.net The positions and intensities of these bands would provide valuable information about the geometry of the complex and the magnitude of the ligand field splitting.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying complexes with unpaired electrons (paramagnetic species). nih.gov If a metal complex with "Phenol, 2-(S-phenylsulfinimidoyl)-" were paramagnetic, its EPR spectrum would provide detailed information about the electronic environment of the metal ion, including its oxidation state and the nature of the metal-ligand bonding.

X-ray Absorption Spectroscopy (XAS): XAS is a technique that can provide precise information about the local geometric and electronic structure around a specific atom. nih.govmdpi.com X-ray Absorption Near Edge Structure (XANES) would reveal the oxidation state and coordination geometry of the metal center, while Extended X-ray Absorption Fine Structure (EXAFS) would yield precise metal-ligand bond lengths and coordination numbers. nih.govbohrium.com

A hypothetical data table for spectroscopic analysis is presented below to illustrate how such data would be organized.

| Spectroscopic Technique | Hypothetical Metal Complex | Observed Features | Interpretation |

| UV-Vis | [M(Phenol, 2-(S-phenylsulfinimidoyl)-)₂] | Absorption bands at λ₁, λ₂ | d-d transitions, Ligand-to-Metal Charge Transfer |

| EPR | [M'(Phenol, 2-(S-phenylsulfinimidoyl)-)₂] | g-values at gₓ, gᵧ, gₙ | Information on the electronic ground state and symmetry |

| XAS (EXAFS) | [M(Phenol, 2-(S-phenylsulfinimidoyl)-)₂] | Oscillations in the absorption spectrum | Metal-donor atom bond distances |

Stability and Reactivity of Metal-Phenol, 2-(S-phenylsulfinimidoyl)- Complexes

The stability of metal complexes in solution is quantified by their stability constants, which describe the equilibrium between the free metal ion and the ligand-bound complex. core.ac.ukscispace.comsemanticscholar.org The reactivity of these complexes would depend on the nature of the metal center, the coordinated "Phenol, 2-(S-phenylsulfinimidoyl)-" ligand, and the reaction conditions. researchgate.netorientjchem.orgmdpi.com Potential areas of reactivity could include redox reactions at the metal center or the ligand, and substitution reactions where the "Phenol, 2-(S-phenylsulfinimidoyl)-" ligand is replaced by other ligands. The presence of the sulfur-nitrogen bond in the sulfinimidoyl group might also impart unique reactivity patterns. nih.gov

A hypothetical data table for stability constants is provided below to show how such information would be structured.

| Metal Ion | Ligand | Log K₁ | Log K₂ | Overall Stability (log β₂) |

| M²⁺ | Phenol, 2-(S-phenylsulfinimidoyl)- | Data not available | Data not available | Data not available |

| N³⁺ | Phenol, 2-(S-phenylsulfinimidoyl)- | Data not available | Data not available | Data not available |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.